2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide
Overview
Description
2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide typically involves the reaction of 2-aminophenol with brominated carboxylic acids or their derivatives. One common method includes the use of 2-aminophenol and 5-bromoanthranilic acid under specific reaction conditions such as the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization and formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted benzoxazole derivatives
- Oxidized or reduced amino derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
- 2-Amino-5-bromo-1,3-benzoxazole
- 2-Amino-6-bromo-1,3-benzoxazole
- 2-Amino-7-chloro-1,3-benzoxazole
Comparison: 2-Amino-7-bromo-1,3-benzoxazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced biological activity or different reactivity patterns due to the specific positioning of the substituents .
Properties
IUPAC Name |
2-amino-7-bromo-1,3-benzoxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c9-4-1-3(7(10)13)2-5-6(4)14-8(11)12-5/h1-2H,(H2,10,13)(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVERVCZDSZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267689 | |
Record name | 5-Benzoxazolecarboxamide, 2-amino-7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-28-5 | |
Record name | 5-Benzoxazolecarboxamide, 2-amino-7-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazolecarboxamide, 2-amino-7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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